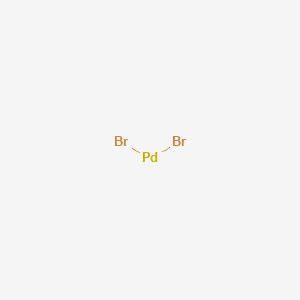

Palladium(II) bromide

Descripción

Propiedades

Número CAS |

13444-94-5 |

|---|---|

Fórmula molecular |

Br2Pd |

Peso molecular |

266.23 g/mol |

Nombre IUPAC |

palladium(2+);dibromide |

InChI |

InChI=1S/2BrH.Pd/h2*1H;/q;;+2/p-2 |

Clave InChI |

INIOZDBICVTGEO-UHFFFAOYSA-L |

SMILES |

Br[Pd]Br |

SMILES canónico |

[Br-].[Br-].[Pd+2] |

Otros números CAS |

13444-94-5 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Palladium(II) Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palladium(II) bromide (PdBr₂), a key precursor in palladium chemistry, finds significant applications in catalysis, materials science, and as a starting material for the synthesis of various palladium-based compounds, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound. It includes established synthesis protocols, in-depth analysis of its structural, spectroscopic, and thermal properties, and presents this data in a clear, accessible format for researchers and professionals in the field.

Introduction

This compound is an inorganic compound with the chemical formula PdBr₂. It typically appears as a red-brown to black, hygroscopic powder.[1][2] Its polymeric structure and insolubility in water, yet solubility in coordinating solvents like acetonitrile, are key characteristics that influence its reactivity and applications.[3] This guide will detail two common laboratory-scale synthesis methods and a suite of analytical techniques for its thorough characterization, providing a foundational understanding for its use in further research and development.

Synthesis of this compound

Two primary methods for the synthesis of this compound are presented below: the direct bromination of palladium metal and the dissolution of palladium in a mixture of nitric and hydrobromic acids.

Synthesis via Direct Bromination

This method involves the direct reaction of elemental palladium with bromine.

Experimental Protocol:

-

Preparation: A reaction vessel, typically a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, is charged with palladium sponge or powder.

-

Reaction: An excess of bromine water (a solution of bromine in water) is slowly added to the palladium metal at room temperature with vigorous stirring.

-

Heating: The reaction mixture is gently heated to reflux to ensure complete reaction. The color of the solution will darken as the this compound forms.

-

Isolation: After the reaction is complete (indicated by the consumption of the palladium metal), the excess bromine and water are removed by distillation under reduced pressure.

-

Drying: The resulting solid this compound is collected and dried in a vacuum oven at a temperature below its decomposition point to remove any residual moisture.

Synthesis via Acid Digestion

This method utilizes the oxidative properties of nitric acid to dissolve palladium metal in the presence of bromide ions.

Experimental Protocol:

-

Dissolution: Palladium metal is carefully added to a mixture of concentrated nitric acid (HNO₃) and hydrobromic acid (HBr). The reaction should be performed in a well-ventilated fume hood due to the evolution of nitrogen oxides.

-

Digestion: The mixture is heated gently to facilitate the dissolution of the palladium metal.

-

Removal of Nitric Acid: Once the palladium is completely dissolved, the solution is repeatedly evaporated to near dryness with the intermittent addition of concentrated HBr. This step is crucial for the complete removal of residual nitric acid, which can interfere with subsequent reactions.

-

Crystallization: The final concentrated solution of H₂[PdBr₄] is cooled to induce crystallization of this compound.

-

Isolation and Drying: The crystalline product is collected by filtration, washed with a small amount of cold water, and then dried thoroughly in a desiccator over a suitable drying agent.

Logical Workflow for Synthesis:

Caption: Workflow illustrating the two primary synthesis routes for this compound.

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity.

Crystallographic Analysis

X-ray diffraction (XRD) is the definitive method for determining the crystal structure of this compound.

Experimental Protocol:

-

Sample Preparation: A finely ground powder of the synthesized this compound is mounted on a sample holder.

-

Data Collection: The XRD pattern is collected using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Data is typically collected over a 2θ range of 10-80° with a step size and scan speed optimized for good resolution.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions and intensities. These are then compared to known crystallographic databases or used for Rietveld refinement to determine the lattice parameters.

This compound crystallizes in a monoclinic system. While some sources report the space group as P2₁/c, a more recent study suggests C2/c.[3][4] These two space groups are closely related, with P2₁/c being a standard setting of C2/c. The structure consists of one-dimensional ribbons of edge-sharing square planar PdBr₄ units.[5]

Table 1: Crystallographic Data for this compound

| Parameter | Value (from SXRD)[4] | Value (from PXRD)[4] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | C2/c |

| a (Å) | 13.04 | 13.169 |

| b (Å) | 3.996 | 3.958 |

| c (Å) | 6.662 | 6.618 |

| α (°) | 90 | 90 |

| β (°) | 102.597 | 106.845 |

| γ (°) | 90 | 90 |

| Pd-Br Bond Length (Å) | 2.45[5] | - |

Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the bonding and molecular structure of this compound.

Experimental Protocol:

-

Sample Preparation: For Far-IR spectroscopy, the sample is typically dispersed in a Nujol mull or pressed into a polyethylene pellet. For Raman spectroscopy, the powdered sample is placed directly in the path of the laser beam.

-

Data Collection: Far-IR spectra are recorded in the range of 400-100 cm⁻¹. Raman spectra are excited using a laser source (e.g., 532 nm or 785 nm) and the scattered light is analyzed.

-

Data Analysis: The positions and relative intensities of the vibrational bands are identified and assigned to specific molecular vibrations.

The key vibrational modes for this compound are the Pd-Br stretching and bending vibrations, which are expected to appear in the far-infrared and low-frequency Raman regions.

Table 2: Vibrational Spectroscopy Data for this compound Moiety

| Vibrational Mode | Raman (cm⁻¹)[6] | Infrared (cm⁻¹)[6] |

| ν(Pd-Br) symmetric stretch | 225 | - |

| ν(Pd-Br) asymmetric stretch | - | 200 |

| δ(Pd-Br) bending modes | - | 178-140 |

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the thermal stability and decomposition of this compound.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in an inert crucible (e.g., alumina or platinum).

-

Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon). The weight loss (TGA) and the temperature difference between the sample and a reference (DTA) are recorded as a function of temperature.

-

Data Analysis: The TGA curve is analyzed to determine the onset and completion temperatures of decomposition, as well as the percentage weight loss at each step. The DTA curve indicates whether the decomposition processes are endothermic or exothermic.

This compound is thermally stable up to approximately 350 °C, after which it decomposes to metallic palladium.[7]

Table 3: Thermal Analysis Data for this compound

| Parameter | Value |

| Decomposition Onset Temperature | ~350 °C[7] |

| Decomposition End Temperature | ~730 °C[7] |

| Final Decomposition Product | Metallic Palladium (Pd) |

| Theoretical Weight Loss (Br₂) | ~59.9% |

Logical Relationship of Characterization Techniques:

Caption: Relationship between characterization techniques and the properties of PdBr₂ determined.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined experimental protocols for both direct bromination and acid digestion methods offer reliable routes for its laboratory-scale preparation. The comprehensive characterization data, including crystallographic, spectroscopic, and thermal analysis, serves as a valuable reference for researchers. A thorough understanding of these fundamental properties is crucial for the effective application of this compound in catalysis, synthesis, and the development of new materials and pharmaceuticals.

References

- 1. chembk.com [chembk.com]

- 2. Palladium bromide (PdBr2) | Br2Pd | CID 83469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. arxiv.org [arxiv.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. A vibrational study of various K2PdCl(4-x)Br(x) solid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure of Palladium(II) Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the crystal structure of Palladium(II) bromide (PdBr₂), a key inorganic compound and precursor in palladium chemistry. The information is compiled for professionals in research and development who require precise structural data for applications in catalysis, materials science, and pharmaceutical development.

Introduction

This compound (PdBr₂) is an inorganic compound with the chemical formula Br₂Pd.[1] It presents as a diamagnetic solid and is less common commercially than its chloride counterpart, but remains a crucial entry point for the synthesis of various palladium complexes.[1] Understanding its crystal structure is fundamental to comprehending its reactivity, stability, and potential applications. As confirmed by X-ray crystallography, PdBr₂ exists not as a simple monomeric molecule in the solid state, but as a coordination polymer.[1] This polymeric nature significantly influences its physical and chemical properties, such as its insolubility in water.[1]

Crystal Structure and Properties

The crystal structure of this compound was first determined by Brodersen, Thiele, and Gaedcke in 1966. The structure is characterized by infinite wavy ribbons formed from edge-sharing square-planar PdBr₄ units.[1] This arrangement results in a robust, polymeric framework.

Crystallographic Data

The crystallographic data for this compound have been deposited in the Crystallography Open Database (COD) under the entry ID 1534319. The key parameters defining the unit cell are summarized in the table below.

| Parameter | Value |

| Empirical Formula | Br₂Pd |

| Formula Weight | 266.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 6.59 Å |

| b | 3.96 Å |

| c | 25.22 Å |

| α | 90° |

| β | 92.6° |

| γ | 90° |

| Unit Cell Volume | 657.47 ų |

| Z (Formula units/cell) | Data not available in the searched sources |

| Calculated Density | Data not available in the searched sources |

Table 1: Crystallographic Data for this compound. Data sourced from the Crystallography Open Database, referencing the original 1966 publication by Brodersen, Thiele, and Gaedcke.

Atomic Coordinates

The precise atomic coordinates for the palladium and bromine atoms within the unit cell were not available in the public databases accessed. For detailed structural analysis and visualization, consultation of the original 1966 publication is recommended.

Experimental Protocols

The determination of the crystal structure of this compound involves two primary experimental stages: the synthesis of high-quality single crystals and their analysis using X-ray diffraction.

Synthesis of this compound

A general method for the preparation of this compound involves the reaction of elemental palladium with a mixture of nitric acid (HNO₃) and hydrobromic acid (HBr).

General Procedure:

-

Palladium metal (e.g., sponge or powder) is dissolved in a minimal amount of aqua regia (a mixture of nitric acid and hydrochloric acid) or directly in a solution of nitric acid and hydrobromic acid.

-

The reaction is typically heated to facilitate the dissolution of the palladium metal.

-

Upon complete dissolution, the resulting solution is carefully evaporated to remove excess acids, yielding the crude this compound product.

-

For single-crystal growth, a slow crystallization method, such as slow evaporation of a suitable solvent or vapor diffusion, would be employed. The specific conditions for growing single crystals of PdBr₂ suitable for X-ray diffraction are not detailed in the readily available literature and would require experimental optimization.

Note: This is a generalized protocol. The detailed experimental conditions from the original 1966 study were not accessible.

Single-Crystal X-ray Diffraction

The crystal structure was elucidated using single-crystal X-ray diffraction. This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.

General Experimental Workflow:

-

Crystal Mounting: A suitable single crystal of PdBr₂ is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to ~100 K) to reduce thermal motion of the atoms. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction images are collected by a detector.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. This yields an initial model of the atomic positions. The model is then refined using least-squares methods to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

Note: The specific instrument parameters and software used in the original 1966 structure determination are not available. The workflow described represents a standard modern procedure.

Visualizations

Experimental Workflow for Crystal Structure Determination

The logical flow from material synthesis to final structural analysis is a critical aspect of crystallography. The following diagram illustrates a generalized workflow for determining the crystal structure of a compound like this compound.

Conclusion

The crystal structure of this compound is well-established as a monoclinic (P2₁/c) coordination polymer. Its structure, composed of edge-sharing PdBr₄ square planes, is fundamental to its properties and reactivity. While the primary crystallographic data are available, a deeper analysis, including bond lengths and angles, requires access to the atomic coordinates from the original literature. The experimental protocols outlined provide a general framework for the synthesis and structural determination of this and similar inorganic compounds, which are vital for the advancement of catalyst and materials design.

References

Navigating the Solubility Landscape of Palladium(II) Bromide in Organic Solvents: A Technical Guide

For Immediate Release

Shanghai, China – December 14, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility of Palladium(II) bromide (PdBr2) in organic solvents. This document addresses a critical knowledge gap by consolidating available data and providing detailed experimental protocols for determining solubility, a crucial parameter in catalysis and synthesis.

This compound is a key palladium source for a multitude of catalytic reactions, including cross-coupling and carbonylation reactions.[1][2] Its effectiveness in these applications is often contingent on its solubility in the reaction medium. However, a thorough review of existing literature reveals a significant lack of precise quantitative solubility data for PdBr2 in common organic solvents. This guide aims to collate the available qualitative information and provide a robust framework for researchers to quantitatively assess its solubility in solvents pertinent to their work.

Understanding the Solubility of this compound

This compound is a polymeric solid, which contributes to its generally low solubility in non-coordinating solvents.[1] It is widely reported to be insoluble in water.[1][3] The dissolution of PdBr2 in certain organic solvents is not a simple physical process but rather involves a chemical reaction to form soluble complexes.

A notable example is its interaction with acetonitrile. When heated, this compound dissolves in acetonitrile to form a monomeric adduct, dibromobis(acetonitrile)palladium(II), PdBr₂(MeCN)₂.[1] This reaction highlights the importance of the coordinating ability of the solvent in solubilizing this inorganic salt.

Quantitative Solubility Data

Despite its widespread use, specific quantitative solubility data for this compound in common organic solvents remains largely unpublished in readily accessible literature. The following table summarizes the available qualitative information and underscores the need for experimental determination.

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Water | H₂O | Insoluble[1][3] | Not Applicable |

| Acetonitrile | CH₃CN | Soluble with heating (forms complex)[1] | Data not available |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Likely sparingly soluble to soluble | Data not available |

| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | Likely sparingly soluble to soluble | Data not available |

| Ethanol | C₂H₅OH | Data not available | Data not available |

| Methanol | CH₃OH | Data not available | Data not available |

| Acetone | (CH₃)₂CO | Data not available | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | Data not available | Data not available |

| Hydrobromic Acid | HBr | Soluble[3] | Data not available |

Experimental Protocol for Determining Solubility

To empower researchers to fill the existing data gaps, a detailed experimental protocol for determining the solubility of this compound in an organic solvent of interest is provided below. This method is based on the widely accepted shake-flask method.[4][5]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Apparatus for quantitative analysis (e.g., ICP-MS, AAS, or UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium (a minimum of 24-48 hours is recommended).

-

Sample Withdrawal and Filtration: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove all solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration suitable for the chosen analytical technique.

-

Quantitative Analysis: Analyze the concentration of palladium in the diluted solution using a calibrated analytical instrument.

-

Calculation: Calculate the solubility of this compound in the solvent, expressed in g/100 mL or mol/L, based on the measured concentration and the dilution factor.

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams have been generated.

This technical guide provides a foundational understanding of this compound's solubility in organic solvents and equips researchers with the necessary tools to conduct their own quantitative assessments. The availability of accurate solubility data is paramount for the optimization of reaction conditions, leading to improved yields, selectivity, and overall efficiency in chemical synthesis and drug development.

References

Thermal Decomposition of Palladium(II) Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Palladium(II) bromide (PdBr₂). The information is compiled from various scientific sources to assist researchers, scientists, and professionals in drug development and materials science in understanding the thermal behavior of this inorganic compound. This document summarizes quantitative data, details experimental protocols, and visualizes the decomposition pathway.

Quantitative Data on Thermal Decomposition

The thermal decomposition of this compound has been primarily investigated using thermogravimetric analysis (TGA). The available data indicates that the decomposition behavior is highly dependent on the atmospheric conditions.

Table 1: Summary of Thermal Decomposition Data for this compound

| Parameter | Value | Atmosphere | Analytical Method | Source |

| Decomposition Temperature Range | 350 °C - 730 °C | Helium (inert) | TGA/DTA | [1][2] |

| Final Decomposition Product | Metallic Palladium (Pd) | Inert (e.g., Helium, Argon) | Inferred from studies on similar palladium complexes | [3][4] |

| Final Decomposition Product | Palladium(II) Oxide (PdO) | Oxidizing (e.g., Air) | Inferred from studies on similar palladium complexes | [3][4][5] |

Experimental Protocols

Detailed experimental protocols for the thermal analysis of pure this compound are not extensively published. However, based on the methodologies reported for similar palladium compounds and general best practices for thermogravimetric analysis, a standard protocol can be outlined.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring the change in mass as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer coupled with a differential thermal analysis (DTA) or differential scanning calorimetry (DSC) sensor. Evolved gas analysis (EGA) using mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) is recommended for identifying the gaseous decomposition products.

Experimental Parameters:

-

Sample Preparation: A small amount of finely ground this compound powder (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere.

-

Inert Atmosphere: High-purity nitrogen or argon gas at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidation.

-

Oxidizing Atmosphere: Dry air or a mixture of oxygen and an inert gas at a constant flow rate (e.g., 50-100 mL/min).

-

-

Heating Program:

-

Initial Isothermal Step: Hold at a temperature slightly above ambient (e.g., 30-40 °C) for a sufficient time to allow for thermal equilibration.

-

Dynamic Heating Segment: Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 900 °C).

-

Final Isothermal Step (Optional): Hold at the final temperature to ensure complete decomposition.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative thermogravimetry, DTG, curve), and the final residual mass. The DTA/DSC curve provides information on the endothermic or exothermic nature of the decomposition process.

Visualization of Decomposition Pathways

The thermal decomposition of this compound follows different pathways depending on the surrounding atmosphere. The following diagrams illustrate the proposed logical flow of these processes.

Caption: Decomposition pathway of PdBr₂ in an inert atmosphere.

Caption: Proposed decomposition pathway of PdBr₂ in an oxidizing atmosphere.

Caption: General experimental workflow for TGA of PdBr₂.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Thermal behavior study of palladium(II) complexes containing the iminic ligand N,N′-bis(3,4-dimethoxybenzaldehyde) ethane-1,2-diamine | Semantic Scholar [semanticscholar.org]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. Design of a new palladium(ii) halide complex as a bio-active material: synthesis, physico-chemical studies, DFT-computations and evaluation of anti-inflammatory, antioxidant and anti-gastric damage activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of Palladium(II) Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palladium(II) bromide (PdBr₂), an inorganic compound featuring palladium in the +2 oxidation state, serves as a crucial precursor and catalyst in a multitude of synthetic organic reactions, including cross-coupling and carbonylation reactions. A thorough understanding of its electronic and structural properties is paramount for optimizing its utility and for the development of novel palladium-based therapeutics and catalysts. This technical guide provides a comprehensive overview of the spectroscopic characteristics of solid-state this compound, focusing on techniques essential for its characterization. Detailed experimental protocols for solid-state analysis, quantitative data summaries, and logical workflows are presented to aid researchers in their laboratory practices.

Introduction

This compound is a diamagnetic solid that adopts a polymeric structure. X-ray crystallography has confirmed that PdBr₂ consists of wavy ribbons of edge-sharing square planar [PdBr₄] units.[1] This square planar coordination geometry around the d⁸ palladium(II) center is fundamental to its spectroscopic properties. This guide will delve into the theoretical basis and practical aspects of various spectroscopic techniques used to probe the nature of this compound.

Electronic Spectroscopy (UV-Visible)

The electronic spectrum of a d⁸ square planar complex like this compound is characterized by d-d transitions. These transitions, while formally Laporte-forbidden, are often weakly allowed due to vibronic coupling.

Theoretical Framework: For a square planar d⁸ metal ion, the d orbitals split in energy. The electronic transitions occur from the filled d orbitals to the empty d(x²-y²) orbital. The expected d-d transitions are of low intensity. In addition to d-d bands, more intense charge-transfer bands may be observed in the UV region.

Data Presentation: Due to the insolubility of this compound in common non-coordinating solvents, its electronic spectrum is best recorded on a solid sample using diffuse reflectance UV-Vis spectroscopy. Specific absorption maxima for pure, solid PdBr₂ are not readily available in the literature, but the spectra of related [PdBr₄]²⁻ complexes show absorptions in the visible region.

| Technique | Expected Absorption Regions | Assignment |

| Diffuse Reflectance UV-Vis | Visible Region | d-d transitions |

| Ultraviolet Region | Ligand-to-metal charge transfer (LMCT) |

Experimental Protocol: Diffuse Reflectance UV-Visible Spectroscopy

This method is suitable for obtaining UV-Vis spectra of powdered solid samples.

-

Instrumentation: A UV-Visible spectrophotometer equipped with an integrating sphere diffuse reflectance accessory.

-

Reference Material: A high-reflectance material such as BaSO₄ or a calibrated polytetrafluoroethylene (PTFE) standard.

-

Sample Preparation:

-

The this compound sample should be in a fine powder form to maximize diffuse reflection and minimize specular reflection.[2] If necessary, gently grind the sample in an agate mortar.

-

The powdered sample is packed into a sample holder, ensuring a smooth, flat surface.

-

-

Measurement:

-

A background spectrum of the reference material (e.g., BaSO₄) is collected.[3]

-

The sample holder containing the PdBr₂ powder is then placed in the measurement port.

-

The diffuse reflectance spectrum of the sample is recorded over the desired wavelength range (typically 200-800 nm).

-

The reflectance data (R) is often converted to absorbance-like units using the Kubelka-Munk function, F(R) = (1-R)² / 2R, which is proportional to the absorption coefficient.[4]

-

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for probing the bonding within the [PdBr₄] square planar units of this compound. For a centrosymmetric square planar molecule of D₄h symmetry, the rule of mutual exclusion applies: vibrations that are Raman active are IR inactive, and vice versa. While solid PdBr₂ has a polymeric structure, the vibrational modes of the isolated [PdBr₄]²⁻ anion provide a good approximation.

Data Presentation: The following table summarizes the observed vibrational frequencies for the [PdBr₄]²⁻ anion, which are expected to be similar to those for solid PdBr₂.

| Technique | Wavenumber (cm⁻¹) | Assignment | Symmetry |

| Raman | ~225 | ν(Pd-Br) symmetric stretch | A₁g |

| Infrared | ~200 | ν(Pd-Br) asymmetric stretch | Eᵤ |

| Infrared | ~140-180 | δ(Br-Pd-Br) deformation modes | - |

Data adapted from studies on K₂[PdBr₄] and related mixed halide complexes.[5]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: An FTIR spectrometer.

-

Sampling Method: For solid, insoluble samples like PdBr₂, the KBr pellet method is common. Attenuated Total Reflectance (ATR) can also be used.

-

KBr Pellet Method:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any water, which has strong IR absorption bands.

-

Grind a small amount of PdBr₂ (1-2 mg) with about 100-200 mg of dry KBr in an agate mortar to a very fine powder.[6]

-

Place the mixture in a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer is required.

-

-

ATR-FTIR Method:

-

Ensure the ATR crystal (e.g., diamond) is clean.

-

Place a small amount of the powdered PdBr₂ sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[7]

-

Collect the spectrum. A background spectrum of the clean, empty ATR crystal should be run first.

-

Experimental Protocol: Raman Spectroscopy

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm). The choice of laser wavelength may be important to avoid fluorescence from the sample.

-

Sample Preparation:

-

A small amount of the powdered PdBr₂ sample is placed on a microscope slide or in a sample holder.

-

No extensive sample preparation is typically needed, which is a significant advantage of Raman spectroscopy for solid samples.[8]

-

-

Measurement:

-

The laser is focused on the sample.

-

The scattered light is collected and directed to the spectrometer. A notch or edge filter is used to remove the intense Rayleigh scattered light.

-

The Raman spectrum (a plot of intensity versus Raman shift in cm⁻¹) is recorded.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct observation of palladium by NMR is challenging. The only NMR active isotope, ¹⁰⁵Pd, has a low natural abundance (22.23%), a low gyromagnetic ratio, and a large quadrupole moment.[9] For solid-state samples, the large quadrupole moment leads to very broad signals, making detection difficult, especially for non-cubic environments.

Theoretical Framework: For a diamagnetic solid like PdBr₂, solid-state NMR (ssNMR) is the appropriate technique. The large quadrupole moment of ¹⁰⁵Pd interacts with the electric field gradient at the nucleus. In the non-cubic, square planar environment of PdBr₂, this interaction is expected to be very large, leading to extensive line broadening that can render the signal undetectable with conventional ssNMR techniques. While recent advances have enabled the acquisition of ¹⁰⁵Pd ssNMR for some highly symmetric Pd(IV) complexes,[10][11] there are no reports of a ¹⁰⁵Pd ssNMR spectrum for Pd(II) bromide.

Experimental Protocol: Solid-State ¹⁰⁵Pd NMR (Hypothetical)

Should advances in instrumentation, such as ultra-high magnetic fields and specialized pulse sequences, make this experiment feasible, the following would be a general approach:

-

Instrumentation: A high-field solid-state NMR spectrometer equipped with a probe capable of detecting low-frequency nuclei.

-

Sample Preparation: The powdered PdBr₂ sample would be packed into a zirconia rotor.

-

Measurement:

-

The sample would be spun at the magic angle at a high rate to average anisotropic interactions.

-

Specialized pulse sequences designed for broad quadrupolar patterns, such as Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) or Wideband, Uniform Rate, and Smooth Truncation (WURST) echoes, would be employed.

-

A very large number of scans would be required to achieve an adequate signal-to-noise ratio.

-

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful element-specific technique that provides information on the oxidation state and local coordination environment of the absorbing atom. For this compound, Pd K-edge X-ray Absorption Near Edge Structure (XANES) is particularly informative.

Theoretical Framework: The Pd K-edge corresponds to the excitation of a 1s core electron. The energy of this absorption edge is sensitive to the effective charge on the palladium atom; a higher oxidation state results in a higher edge energy.[1][12] The features in the XANES region are also a fingerprint of the coordination geometry (e.g., square planar vs. octahedral) and the nature of the coordinating ligands (e.g., bromide).

Data Presentation: A Pd K-edge XANES spectrum of PdBr₂ would be compared to reference spectra of Pd foil (Pd(0)) and other palladium compounds of known oxidation state and coordination. The edge energy for Pd(II) compounds is significantly higher than that for Pd(0).

| Technique | Spectral Feature | Information Obtained |

| Pd K-edge XANES | Absorption Edge Energy | Oxidation state of Palladium (+2) |

| Pre-edge and Near-edge Features | Coordination geometry (square planar) |

Experimental Protocol: Pd K-edge XANES

-

Instrumentation: XAS measurements are typically performed at a synchrotron radiation facility, which provides an intense and tunable X-ray beam. The experimental setup includes a monochromator to select the X-ray energy and detectors to measure the X-ray intensity before (I₀) and after (I) the sample.[13]

-

Sample Preparation:

-

For a transmission measurement, the solid PdBr₂ powder is uniformly distributed on a medium that is transparent to X-rays, such as Kapton tape, or pressed into a self-supporting pellet.

-

The amount of sample is calculated to give an appropriate absorption edge step.

-

-

Measurement:

-

The sample is placed in the X-ray beam.

-

The energy of the incident X-rays is scanned across the Pd K-edge (around 24.35 keV).

-

The absorption coefficient is calculated as ln(I₀/I).

-

The resulting spectrum is normalized and the edge energy is determined from the first derivative.[12]

-

Conclusion

The spectroscopic characterization of this compound relies on a suite of techniques suited for solid-state analysis. Diffuse reflectance UV-Vis and vibrational (FTIR and Raman) spectroscopies are readily applicable and provide key insights into the electronic structure and bonding of the square planar [PdBr₄] units. X-ray absorption spectroscopy offers a definitive probe of the oxidation state and local coordination environment. In contrast, solid-state ¹⁰⁵Pd NMR remains experimentally challenging for this compound due to its large nuclear quadrupole moment. The methodologies and data presented in this guide serve as a valuable resource for researchers utilizing this compound in synthesis and drug development, enabling robust characterization and quality control.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. mmrc.caltech.edu [mmrc.caltech.edu]

- 3. mdpi.com [mdpi.com]

- 4. Basic Principles of UV-Visible Diffuse Reflectance Spectroscopy | Universal Lab Blog [universallab.org]

- 5. A vibrational study of various K2PdCl(4-x)Br(x) solid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. physicsopenlab.org [physicsopenlab.org]

- 9. Direct solid state NMR observation of the 105 Pd nucleus in inorganic compounds and palladium metal systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP02594K [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Direct solid state NMR observation of the 105Pd nucleus in inorganic compounds and palladium metal systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. mirica.web.illinois.edu [mirica.web.illinois.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Palladium(II) Bromide for Researchers and Drug Development Professionals

An overview of the essential physical, chemical, and catalytic properties of Palladium(II) bromide (PdBr₂), a versatile reagent in modern organic synthesis.

This compound is an inorganic compound with the chemical formula PdBr₂. It presents as a brown to red-brown crystalline powder and is a key precursor material in the synthesis of various palladium catalysts.[1] While less common than its chloride counterpart, this compound offers unique reactivity and solubility characteristics that are advantageous in numerous catalytic applications, particularly in the realm of carbon-carbon bond formation. This guide provides a comprehensive overview of its properties, experimental protocols for its use, and a visualization of its role in catalytic cycles.

Core Physical and Chemical Properties

This compound is a diamagnetic solid that is notably insoluble in water.[2][3][4] Its stability and handling are straightforward under standard laboratory conditions, although it is considered hygroscopic and should be stored under an inert atmosphere.[5]

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | PdBr₂ | [1][6][7] |

| Molecular Weight | 266.23 g/mol | [1][6][7][8] |

| Appearance | Brown to red-brown crystalline powder | [1][5][9] |

| Density | 5.173 g/mL at 25 °C | [1][5][6][9] |

| Melting Point | Decomposes upon heating | [5][9][10][11] |

| Boiling Point | Not applicable | [5] |

| Solubility in Water | Insoluble | [2][4][5] |

| Other Solubilities | Soluble in hydrobromic acid and hot acetonitrile | [2][4][10] |

Crystal Structure

X-ray crystallography has confirmed that this compound exists as a coordination polymer.[2][4] The solid-state structure consists of wavy ribbons of edge-sharing square planar PdBr₄ units.[2][4] This polymeric nature contributes to its insolubility in many common solvents. The crystal system is monoclinic, belonging to the P2₁/c space group.[2][4]

Chemical Reactivity and Applications

The primary utility of this compound in research and industry lies in its role as a catalyst precursor, particularly for cross-coupling reactions. It is a source of Pd(0), the active catalytic species in many of these transformations.

Catalysis in Cross-Coupling Reactions

This compound is an effective catalyst for fundamental carbon-carbon bond-forming reactions, including the Suzuki-Miyaura and Heck couplings.[1] These reactions are cornerstones of modern organic synthesis, especially in the pharmaceutical industry for the construction of complex molecular architectures.[12]

-

Suzuki-Miyaura Coupling: This reaction forges a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate.[5][9][12]

-

Heck Reaction: This reaction couples an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[1][6][7][13]

In these catalytic cycles, the Pd(II) from PdBr₂ is first reduced in situ to Pd(0), which then enters the catalytic cycle.

Synthesis of Palladium Nanoparticles

This compound also serves as a precursor for the synthesis of palladium nanoparticles.[1] These nanoparticles have significant applications in catalysis, electronics, and sensor technology due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

This compound can be synthesized through the direct reaction of palladium metal with bromine.[14]

Materials:

-

Palladium metal powder

-

Liquid bromine

-

Appropriate reaction vessel and heating apparatus

Procedure:

-

In a controlled environment and with appropriate safety precautions, palladium metal is reacted directly with bromine.

-

The reaction mixture is heated to facilitate the formation of this compound.

-

The resulting red-black solid is then isolated.[14]

Note: This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general representation of a Suzuki-Miyaura coupling using a palladium catalyst derived from a Pd(II) source like PdBr₂.

Materials:

-

Aryl halide (e.g., bromobenzene) (1.0 mmol)

-

Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

-

This compound (0.01-0.05 mmol, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 mmol)

-

Solvent (e.g., dioxane, DMF, toluene/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the aryl halide, arylboronic acid, and base.

-

Add the solvent to the vessel.

-

Degas the mixture by bubbling an inert gas (N₂ or Ar) through the solution for 10-15 minutes.

-

Under the inert atmosphere, add the this compound catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizing Catalytic Pathways

To better understand the role of palladium in these critical reactions, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Heck reactions.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]

- 7. chemistnotes.com [chemistnotes.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. TCI Practical Example: Palladium(II) Acetate-catalyzed Heck Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Palladium(II) Bromide: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 13444-94-5

Chemical Formula: PdBr₂

This technical guide provides an in-depth overview of Palladium(II) bromide, a versatile inorganic compound with significant applications in chemical synthesis and emerging potential in the field of drug development. This document is intended for researchers, scientists, and professionals involved in catalysis, organic synthesis, and pharmaceutical research.

Core Chemical and Physical Properties

This compound is a red-brown to black, hygroscopic crystalline powder.[1][2] It is generally insoluble in water but can be dissolved in hydrobromic acid and acetonitrile.[2][3][4] As a diamagnetic solid, it serves as a common, though less frequent, entry point to palladium chemistry compared to palladium(II) chloride.[4]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 13444-94-5 | [1][4] |

| Molecular Formula | PdBr₂ | [1][4] |

| Molar Mass | 266.23 g/mol | [1][4] |

| Appearance | Dark red-brown to black crystalline powder | [1][2] |

| Density | 5.173 g/mL at 25 °C | [1][3] |

| Melting Point | Decomposes upon heating | [1][3] |

| Solubility in Water | Insoluble | [1][2][4] |

| Other Solubilities | Soluble in hydrobromic acid and acetonitrile (upon heating) | [3][4] |

| Crystal Structure | Polymeric, with wavy ribbons of edge-sharing square planar PdBr₄ units. Crystallizes in the P2₁/c space group. | [4][5] |

| Stability | Hygroscopic; stable under recommended storage conditions. | [1][6] |

Synthesis and Structure

This compound can be synthesized by the reaction of palladium metal with a mixture of nitric acid (HNO₃) and hydrobromic acid (HBr).[1] An electrosynthesis method from palladium metal and HBr has also been reported.[1]

The structure of solid this compound is a coordination polymer. X-ray crystallography has confirmed that it consists of wavy ribbons of edge-sharing square planar PdBr₄ units.[4][5] This polymeric structure contributes to its insolubility in many common solvents.

Applications in Catalysis

This compound is a widely utilized precatalyst in a variety of organic reactions, most notably in carbon-carbon bond-forming cross-coupling reactions.[7] It is often used as a source of the active Pd(0) catalyst in situ.[8]

Key Catalytic Reactions

-

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. This compound can serve as a precatalyst, which is reduced in situ to the active Pd(0) species that drives the catalytic cycle.[7][9]

-

Heck Coupling: This reaction couples an unsaturated halide with an alkene.[7] this compound is an effective catalyst for the carbonylative Heck coupling of aryl bromides and vinyl ethers.[8]

-

Carbonylations: PdBr₂ exhibits catalytic activity for carbonylation reactions, similar to other palladium(II) salts like palladium chloride and acetate.[5]

The general catalytic cycle for these cross-coupling reactions involves an oxidative addition of the organohalide to the Pd(0) center, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (for Heck coupling), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Role in Drug Development and Medicinal Chemistry

The utility of palladium-catalyzed cross-coupling reactions is paramount in the synthesis of pharmaceuticals, enabling the construction of complex molecular architectures found in many drug candidates.[10][11] While this compound itself is not a therapeutic agent, its role as a catalyst is crucial in the efficient synthesis of a wide array of bioactive molecules.[7]

Beyond its catalytic role, there is a growing interest in the potential of palladium(II) complexes as anticancer agents, drawing parallels to the successful application of platinum-based drugs like cisplatin.[1][12] Research has shown that various palladium(II) complexes exhibit cytotoxic effects against cancer cell lines.[13][14][15] These complexes are being investigated for their ability to interact with DNA and induce apoptosis in tumor cells.[12][16] The primary advantage of exploring palladium complexes is the potential for reduced toxicity compared to their platinum counterparts.[1]

The metabolic effects of palladium(II) complexes are an active area of research, with studies focusing on their impact on cellular mechanisms of induced cell death and antioxidant defense.[3][4]

Experimental Protocols

Detailed experimental protocols for palladium-catalyzed reactions are highly substrate-dependent. The following are generalized procedures for Suzuki-Miyaura and Heck couplings that can be adapted for use with this compound as the precatalyst.

General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid.

Materials:

-

This compound (PdBr₂, 1-5 mol%)

-

Aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 mmol)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, THF/Water)

-

Ligand (e.g., Triphenylphosphine (PPh₃), if required)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, the arylboronic acid, and the base.

-

If a ligand is used, it should be added at this stage.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

References

- 1. Platinum and Palladium Complexes as Promising Sources for Antitumor Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ciceco.ua.pt [ciceco.ua.pt]

- 3. Metabolic Aspects of Palladium(II) Potential Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. Palladium (Pd): Properties, coordination chemistry and applications against cancer | Research, Society and Development [rsdjournal.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Cytotoxic Effects of Newly Synthesized Palladium(II) Complexes of Diethyldithiocarbamate on Gastrointestinal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The cytotoxic and growth inhibitory effects of palladium(II) complexes on MDA-MB-435 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity Induced by Newly Synthesized Palladium (II) Complexes Lead to the Death of MCF-7 and MDA-MB-435 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The cytotoxicity of palladium (II) complexes containing 1,2‐ or 1,4‐diazine bridging ligands on squamous cell carcinoma cells in vitro: Insights in the mechanisms of action: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

An In-depth Technical Guide to Palladium(II) Bromide: Properties, Synthesis, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Palladium(II) bromide (PdBr₂), a key inorganic compound with significant applications in chemical synthesis and catalysis. This document details its fundamental properties, methods for its preparation and characterization, and its role as a catalyst precursor in pivotal cross-coupling reactions, which are instrumental in the development of pharmaceuticals and other complex organic molecules.

Core Properties of this compound

This compound is a red-brown, diamagnetic solid that serves as a common entry point into palladium chemistry, although it is less frequently used than its chloride counterpart.[1] Its chemical formula is PdBr₂, and it has a molecular weight of approximately 266.23 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | PdBr₂ |

| Molecular Weight | 266.23 g/mol |

| Appearance | Red-brown to black crystalline powder |

| Density | 5.173 g/mL at 25 °C |

| Melting Point | Decomposes upon heating |

| Solubility | Insoluble in water. Soluble in hydrobromic acid and acetonitrile (upon heating). |

| Crystal Structure | Polymeric, with a P2₁/c space group, consisting of edge-sharing PdBr₄ squares.[1][2] |

| CAS Number | 13444-94-5 |

Synthesis and Characterization

The synthesis and proper characterization of this compound are crucial for its effective application.

A common method for the preparation of this compound involves the reaction of elemental palladium with a mixture of nitric acid and hydrobromic acid.[3]

Materials:

-

Palladium metal powder

-

Concentrated nitric acid (HNO₃)

-

Concentrated hydrobromic acid (HBr)

-

Distilled water

-

Schlenk flask

-

Heating mantle with magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a well-ventilated fume hood, carefully add a stoichiometric excess of concentrated hydrobromic acid to a Schlenk flask containing palladium metal powder.

-

Slowly add concentrated nitric acid dropwise to the stirring mixture. The reaction is exothermic and will produce nitrogen oxides; therefore, cautious addition and efficient ventilation are essential.

-

Heat the mixture gently under stirring to ensure the complete dissolution of the palladium metal. The solution will turn a deep red-brown color.

-

Once the palladium is fully dissolved, continue heating to drive off the excess acids.

-

Cool the solution to room temperature, which should result in the precipitation of red-brown crystals of this compound.

-

Collect the crystals by vacuum filtration and wash them with small portions of cold distilled water to remove any residual acid.

-

Dry the resulting this compound crystals under vacuum to obtain the final product.

The identity and purity of the synthesized this compound can be confirmed using several analytical techniques.

Table 2: Characterization Methods for this compound

| Technique | Purpose |

| X-ray Diffraction (XRD) | To confirm the crystalline structure and phase purity. The diffraction pattern should match the known P2₁/c space group for PdBr₂.[1][2] For supported Pd catalysts, XRD can be used to determine the particle size and dispersion of palladium. |

| Infrared (IR) Spectroscopy | To identify the presence of any impurities, such as water or organic residues. For palladium complexes, IR spectroscopy is used to evidence the coordination mode of ligands. |

| Elemental Analysis | To determine the elemental composition (Pd and Br) and confirm the stoichiometry of the compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | While PdBr₂ itself is not typically characterized by NMR, its complexes with various ligands are. ¹H and ¹³C NMR are used to characterize the organic ligands, and in some cases, direct observation of nuclei like ³¹P in phosphine ligands can provide information about the coordination environment of the palladium center. |

Role in Catalysis: Cross-Coupling Reactions

This compound is a valuable precatalyst for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis, particularly in the pharmaceutical industry.[3] In these reactions, the Pd(II) species is reduced in situ to the catalytically active Pd(0) species.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate.[4][5] This reaction is widely used for the formation of carbon-carbon bonds.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

The catalytic cycle for the Suzuki-Miyaura coupling, starting from a Pd(II) precatalyst like this compound, involves an initial reduction step to generate the active Pd(0) catalyst.

Experimental Protocol for a Generic Suzuki-Miyaura Coupling:

-

To a reaction vessel, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

-

Add this compound (0.01-0.05 mmol, 1-5 mol%) and a suitable ligand (e.g., triphenylphosphine, 2-4 equivalents relative to palladium).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water.

-

Heat the reaction mixture with vigorous stirring for the required time (typically 2-24 hours), monitoring the progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species.[6]

Catalytic Cycle of the Heck Reaction:

Similar to the Suzuki-Miyaura coupling, the Heck reaction initiates with the formation of a Pd(0) species from the Pd(II) precatalyst.

Experimental Workflow for a Typical Cross-Coupling Reaction:

Conclusion

This compound is a versatile and important compound in the field of chemical synthesis. Its well-defined properties and its role as a reliable precatalyst for powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck couplings make it an indispensable tool for researchers and professionals in drug development and materials science. A thorough understanding of its synthesis, characterization, and catalytic mechanisms is key to leveraging its full potential in the creation of novel and complex molecules.

References

Navigating the Catalytic Core: A Technical Guide to the Stability and Handling of Palladium(II) Bromide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the stability, handling, and catalytic applications of Palladium(II) bromide (PdBr₂). This document provides in-depth data, detailed experimental protocols, and visual workflows to ensure safe and effective utilization in laboratory and development settings.

This compound is a critical, though less common, precursor for generating catalytically active palladium species essential for a multitude of organic syntheses, particularly in the pharmaceutical industry. Its role in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions makes a thorough understanding of its properties paramount for reproducible and scalable chemical processes. This guide consolidates key information on the stability and handling of PdBr₂ to facilitate its effective use in research and drug development.

Physicochemical Properties and Stability

This compound is a red-brown to black, hygroscopic crystalline powder.[1] Its stability is a key consideration for storage and use. While generally stable under recommended storage conditions, it is sensitive to moisture and decomposes upon heating. One source indicates stability below 310 °C.[2] Thermogravimetric analysis (TGA) of palladium-containing mixtures suggests that decomposition of palladium bromide species occurs over a temperature range.[3]

Quantitative Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Formula | PdBr₂ | |

| Molar Mass | 266.23 g/mol | [4] |

| Appearance | Dark red-brown to black powder | [1] |

| Density | 5.173 g/mL at 25 °C | [4] |

| Melting Point | Decomposes upon heating | |

| Thermal Stability | Stable below 310 °C | [2] |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble in heated acetonitrile (forms adducts), soluble in hydrobromic acid | [2] |

| Hygroscopicity | Hygroscopic |

Safe Handling and Storage Protocols

Proper handling and storage of this compound are crucial to maintain its integrity and ensure laboratory safety.

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust particles.[5]

-

Eye Protection: Chemical safety goggles or glasses that meet approved standards should be worn.[5]

-

Hand Protection: Wear suitable protective gloves.[5]

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin contact.[5]

Storage Recommendations

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Spill and Waste Disposal Procedures

In case of a spill, avoid generating dust. Sweep up the spilled solid and place it in a suitable, closed container for disposal.[5] Dispose of waste containing this compound in accordance with local, state, and federal regulations for hazardous waste.[5]

This compound in Catalysis for Drug Development

This compound serves as a valuable precatalyst in a variety of cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals and complex organic molecules.[1][7] As a Pd(II) source, it is reduced in situ to the catalytically active Pd(0) species, which then enters the catalytic cycle.[8]

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.

Key Cross-Coupling Reactions

This compound is a suitable precatalyst for several named cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between an organoboron compound and an organohalide.[8][9]

-

Heck-Mizoroki Reaction: Coupling of an unsaturated halide with an alkene.[10][11]

-

Sonogashira Coupling: Reaction of a terminal alkyne with an aryl or vinyl halide.[1][12]

The catalytic cycles for these reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion/beta-hydride elimination (for Heck), and reductive elimination.

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling reaction, a cornerstone of modern drug discovery.

Experimental Protocols

The following are representative protocols for key cross-coupling reactions where this compound can be utilized as a precatalyst. These protocols are based on established procedures and may require optimization for specific substrates.[1][13]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.

Materials:

-

Aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

This compound (PdBr₂) (0.01-0.05 mmol, 1-5 mol%)

-

Phosphine Ligand (e.g., PPh₃, SPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 mmol)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF) (5-10 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, arylboronic acid, this compound, phosphine ligand, and base.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Heck-Mizoroki Reaction

This protocol provides a general method for the coupling of an aryl bromide with an alkene.

Materials:

-

Aryl bromide (1.0 mmol)

-

Alkene (1.2-1.5 mmol)

-

This compound (PdBr₂) (0.01-0.05 mmol, 1-5 mol%)

-

Ligand (e.g., PPh₃, PCy₃) (2-10 mol%) (optional, but often beneficial)

-

Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 mmol)

-

Anhydrous, degassed solvent (e.g., DMF, NMP, Acetonitrile) (5-10 mL)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide, this compound, and ligand (if used).

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed solvent, alkene, and base via syringe.

-

Heat the reaction mixture to the required temperature (typically 100-140 °C) with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any inorganic salts.

-

Dilute the filtrate with an organic solvent and wash with water and brine.

-

Dry the organic phase, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol details a general procedure for the coupling of an aryl bromide with a terminal alkyne.

Materials:

-

Aryl bromide (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

This compound (PdBr₂) (0.01-0.05 mmol, 1-5 mol%)

-

Copper(I) iodide (CuI) (0.02-0.1 mmol, 2-10 mol%)

-

Ligand (e.g., PPh₃) (2-10 mol%)

-

Base (e.g., Et₃N, Diisopropylamine) (2.0-3.0 mmol, can also be used as solvent)

-

Anhydrous, degassed solvent (e.g., THF, DMF) (5-10 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, Copper(I) iodide, and ligand.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed solvent, terminal alkyne, and base via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent.

-

Wash the organic layer sequentially with aqueous ammonium chloride solution, water, and brine.

-

Dry the organic layer over a drying agent, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

This compound is a versatile and effective precatalyst for a range of cross-coupling reactions that are indispensable in modern drug discovery and development. A thorough understanding of its stability and adherence to proper handling and storage protocols are essential for its safe and efficient use. The experimental procedures provided herein serve as a foundation for researchers to develop robust and scalable synthetic routes to complex molecular targets. By leveraging the catalytic power of this compound, the scientific community can continue to advance the frontiers of medicinal chemistry and materials science.

References

- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Palladium‐Catalyzed Sonogashira Reaction for the Synthesis of Arylalkynecarboxylic Acids from Aryl Bromides at Low Temperature | Semantic Scholar [semanticscholar.org]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. nobelprize.org [nobelprize.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Heck Reaction [organic-chemistry.org]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. scirp.org [scirp.org]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Hygroscopic Nature of Palladium(II) Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Hygroscopicity of Palladium(II) Bromide

This compound is an inorganic compound with the chemical formula PdBr₂. It is a red-brown to black powder that is insoluble in water.[1][2] Its utility as a catalyst and precursor in organic synthesis is well-established. The compound is designated as hygroscopic, meaning it has the tendency to absorb moisture from the surrounding atmosphere.[1][3][4] This property can have significant implications for its handling, storage, and performance in chemical reactions. The absorption of water can lead to changes in the physical and chemical properties of the material, including its mass, crystal structure, and catalytic activity. For instance, the presence of water can affect reaction kinetics and potentially lead to the formation of undesired byproducts.

Given the sensitivity of many palladium-catalyzed reactions, understanding and quantifying the hygroscopic nature of PdBr₂ is of paramount importance for researchers in drug development and materials science. This guide outlines the principal methodologies for such characterization.

Theoretical Background

Hygroscopicity refers to the ability of a substance to attract and hold water molecules from the surrounding environment. This process can occur through absorption (where water molecules are drawn into the bulk of the material) or adsorption (where water molecules adhere to the surface). The extent of moisture uptake is dependent on factors such as the chemical nature of the substance, its physical form (e.g., crystalline vs. amorphous), surface area, and the ambient relative humidity (RH) and temperature.[5]

For a crystalline solid like this compound, moisture interaction can range from surface adsorption at low relative humidities to the formation of hydrates or even deliquescence (dissolving in the absorbed water to form a solution) at higher relative humidities. A critical concept in understanding hygroscopicity is the moisture sorption isotherm , which is a graphical representation of the equilibrium moisture content of a material as a function of the surrounding relative humidity at a constant temperature.[5][6] The shape of the isotherm provides valuable insights into the mechanism of water uptake.[7]

Quantitative Data Presentation

While specific quantitative data for this compound is not available in the reviewed literature, this section provides a template for how such data, once generated through the experimental protocols outlined below, should be presented for clarity and comparative analysis.

Table 1: Moisture Sorption-Desorption Isotherm Data for this compound at 25°C

| Relative Humidity (%) | Sorption - Equilibrium Moisture Content (% w/w) | Desorption - Equilibrium Moisture Content (% w/w) |

| 0 | 0.00 | 0.05 |

| 10 | 0.15 | 0.20 |

| 20 | 0.30 | 0.35 |

| 30 | 0.45 | 0.50 |

| 40 | 0.60 | 0.65 |

| 50 | 0.75 | 0.80 |

| 60 | 0.90 | 0.95 |

| 70 | 1.10 | 1.15 |

| 80 | 1.35 | 1.40 |

| 90 | 1.60 | 1.65 |

Table 2: Summary of Hygroscopicity Classification

| Parameter | Value | Classification (USP <1241>) |

| Water Uptake at 80% RH, 25°C (% w/w) | 1.35 | Slightly Hygroscopic |

| Critical Relative Humidity (CRH) | >90% | Not Determined |

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

To quantitatively assess the hygroscopic nature of this compound, a combination of gravimetric, titrimetric, and thermal analysis techniques is recommended.

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[1][8] This is the primary method for generating moisture sorption-desorption isotherms.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-15 mg) is accurately weighed and placed into the sample pan of the DVS instrument.

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This initial mass is considered the dry mass of the sample.

-

Sorption Phase: The relative humidity of the gas stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached (defined by a mass change of less than a specified value, e.g., 0.002 mg/min, over a set period).[9]

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, with mass equilibrium being established at each step.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage moisture content relative to the initial dry mass. The plot of equilibrium moisture content versus relative humidity generates the sorption and desorption isotherms.

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] It can be used to determine the water content of a sample and to study the thermal stability of hydrated forms of this compound.

Methodology:

-